2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol
Overview
Description
2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol is an organic compound with the molecular formula C12H18N4O3 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol typically involves the reaction between 1-(2-Hydroxyethyl)piperazine and 5-Chloro-2-nitroaniline. The reaction proceeds under controlled conditions to ensure the formation of the desired product. The general steps are as follows:
Starting Materials: 1-(2-Hydroxyethyl)piperazine and 5-Chloro-2-nitroaniline.
Reaction Conditions: The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the product while minimizing waste and production costs.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 2-[4-(3-Amino-4-aminophenyl)piperazin-1-yl]ethan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-one.
Scientific Research Applications
2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Materials Science: It is employed in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the study. The pathways involved may include:
Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It can interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-[4-(4-Aminophenyl)piperazin-1-yl]ethan-1-ol: Similar structure but lacks the nitro group.
2-[4-(3-Amino-4-chlorophenyl)piperazin-1-yl]ethan-1-ol: Similar structure but contains a chlorine atom instead of a nitro group.
Uniqueness
2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol is unique due to the presence of both amino and nitro groups on the phenyl ring. This dual functionality allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry .
Properties
IUPAC Name |
2-[4-(3-amino-4-nitrophenyl)piperazin-1-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3/c13-11-9-10(1-2-12(11)16(18)19)15-5-3-14(4-6-15)7-8-17/h1-2,9,17H,3-8,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGAFWCADCQCEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=CC(=C(C=C2)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201253505 | |
Record name | 4-(3-Amino-4-nitrophenyl)-1-piperazineethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201253505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23470-44-2 | |
Record name | 4-(3-Amino-4-nitrophenyl)-1-piperazineethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23470-44-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-Amino-4-nitrophenyl)-1-piperazineethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201253505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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